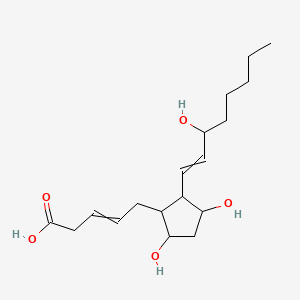
2,3-DI-Nor-8-isoprostaglandin F2A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DI-Nor-8-isoprostaglandin F2A is a metabolite of 8-iso Prostaglandin F2α, a prostaglandin-like product of non-specific lipid peroxidation. This compound is present in normal human urine and its concentration increases under conditions of oxidative stress, such as smoking . It plays a significant role in lipid biochemistry and oxidative stress pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DI-Nor-8-isoprostaglandin F2A typically involves the oxidation of arachidonic acid, followed by a series of enzymatic and non-enzymatic reactions. The exact synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound is not widely documented. it is generally produced in research laboratories using high-purity lipid standards and advanced biochemical techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-DI-Nor-8-isoprostaglandin F2A undergoes various chemical reactions, including:
Oxidation: Conversion to other metabolites such as 2,3,4,5-tetranor-8-iso Prostaglandin F2α.
Reduction: Potential reduction reactions under specific conditions.
Substitution: Possible substitution reactions involving hydroxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major products formed from these reactions include various metabolites of 8-iso Prostaglandin F2α, such as 2,3-dinor-8-iso Prostaglandin F1α and 2,3,4,5-tetranor-8-iso Prostaglandin F2α .
Scientific Research Applications
2,3-DI-Nor-8-isoprostaglandin F2A has a wide range of scientific research applications:
Mechanism of Action
2,3-DI-Nor-8-isoprostaglandin F2A exerts its effects through interactions with prostaglandin receptors, particularly the prostaglandin F2α receptor. This interaction triggers a cascade of intracellular signaling pathways involving G-protein-coupled receptors, leading to various physiological responses such as inflammation and oxidative stress regulation .
Comparison with Similar Compounds
8-iso Prostaglandin F2α: The parent compound from which 2,3-DI-Nor-8-isoprostaglandin F2A is derived.
2,3-dinor-8-epi-prostaglandin F2α: Another metabolite of 8-iso Prostaglandin F2α with similar properties.
Uniqueness: this compound is unique due to its specific role as a biomarker for oxidative stress and its presence in normal human urine. Its concentration correlates well with oxidative injury, making it a valuable compound for research in oxidative stress-related diseases .
Properties
IUPAC Name |
5-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]pent-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKLJIUIJUVJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
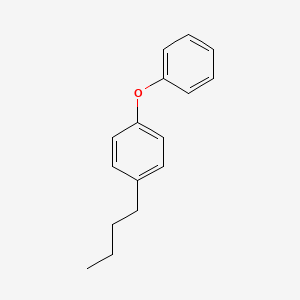

![3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115918.png)

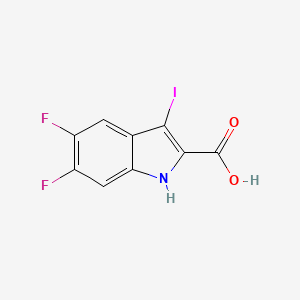
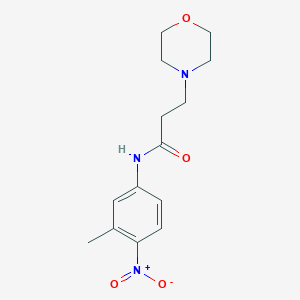
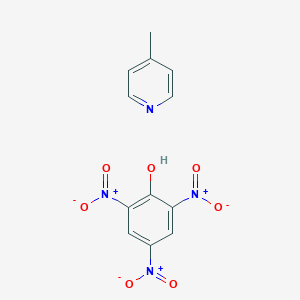
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
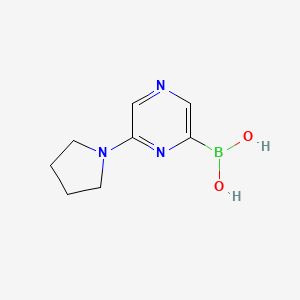
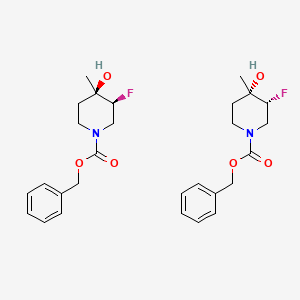
![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)

![3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B14115984.png)
